Colterol

描述

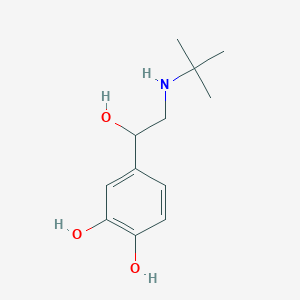

RN given refers to parent cpd without isomeric designation; structure

See also: this compound Mesylate (active moiety of).

Structure

3D Structure

属性

IUPAC Name |

4-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-12(2,3)13-7-11(16)8-4-5-9(14)10(15)6-8/h4-6,11,13-16H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHSMOUBHYUFTDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40864860 | |

| Record name | Colterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18866-78-9 | |

| Record name | Colterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18866-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Colterol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018866789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Colterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COLTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WH11068UO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Colterol on β2-Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colterol, the active metabolite of the prodrug bitolterol, is a short-acting β2-adrenergic receptor (β2-AR) agonist.[1][2] Its primary therapeutic application lies in the management of bronchospasm associated with conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] As a selective agonist, this compound preferentially binds to β2-adrenergic receptors located on the smooth muscle cells of the airways.[2] This interaction initiates a signaling cascade that results in bronchodilation, thereby alleviating the symptoms of airway constriction.[2] This technical guide provides a comprehensive overview of the mechanism of action of this compound on β2-adrenergic receptors, including its binding affinity, the subsequent signaling pathway, and detailed experimental protocols for its characterization.

Core Mechanism of Action

This compound exerts its pharmacological effects by selectively binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[2][3] The binding of this compound to the β2-AR induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein.[4] This activation involves the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the α-subunit of the Gs protein (Gαs).[4] The activated Gαs-GTP complex then dissociates from the βγ-subunits and stimulates adenylyl cyclase, a membrane-bound enzyme.[4][5] Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2][5] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[4] PKA, in turn, phosphorylates various intracellular proteins, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.[6]

Data Presentation: Binding Affinity of this compound

The binding affinity of a ligand for its receptor is a critical parameter in pharmacology. For this compound, the available quantitative data is presented in terms of the half-maximal inhibitory concentration (IC50), which indicates the concentration of the drug required to inhibit 50% of the specific binding of a radioligand to the receptor. A lower IC50 value corresponds to a higher binding affinity.

| Ligand | Receptor Subtype | IC50 (nM) | Tissue/Cell Source |

| This compound | β1-Adrenoceptor | 645 | Heart |

| This compound | β2-Adrenoceptor | 147 | Lung |

This data indicates that this compound has a higher affinity for the β2-adrenergic receptor compared to the β1-adrenergic receptor, consistent with its classification as a β2-selective agonist.

Signaling Pathway Visualization

The signaling cascade initiated by the binding of this compound to the β2-adrenergic receptor can be visualized as follows:

Experimental Protocols

The characterization of this compound's mechanism of action relies on a variety of in vitro assays. The following are detailed methodologies for two key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for the β2-adrenergic receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound for the β2-adrenergic receptor.

Materials:

-

Cell membranes expressing the human β2-adrenergic receptor.

-

Radioligand (e.g., [3H]-CGP 12177).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the β2-AR in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash and resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a predetermined time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of this compound to stimulate the production of cAMP, the second messenger in the β2-AR signaling pathway.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating cAMP production.

Materials:

-

Whole cells expressing the human β2-adrenergic receptor.

-

This compound at various concentrations.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP detection kit (e.g., ELISA, HTRF, or luminescence-based).

-

Plate reader.

Procedure:

-

Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Pre-incubate the cells with a PDE inhibitor for a short period to prevent the breakdown of newly synthesized cAMP.

-

Agonist Stimulation: Add varying concentrations of this compound to the wells and incubate for a specific time at 37°C to stimulate cAMP production.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Detection: Quantify the amount of cAMP in each well using a commercial detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximum response).

Conclusion

This compound functions as a selective β2-adrenergic receptor agonist, demonstrating a higher affinity for β2-ARs over β1-ARs. Its mechanism of action follows the canonical Gs-protein coupled receptor signaling pathway, leading to an increase in intracellular cAMP and subsequent smooth muscle relaxation. The experimental protocols detailed herein provide a robust framework for the in vitro characterization of this compound and other β2-adrenergic agonists. A thorough understanding of these principles is essential for researchers and professionals involved in the development of novel therapeutics for respiratory diseases.

References

- 1. The effect of fenoterol stereochemistry on the β2 adrenergic receptor system: ligand directed chiral recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bitolterol | C28H31NO5 | CID 35330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bioma Review 2025: Revolutionizing Gut Health or Just Another Fad? Honest Analysis Inside By Bioma Probiotic! | santé log [santelog.com]

- 4. β2-Adrenergic receptor (β2-AR) agonist formoterol suppresses differentiation of L6 myogenic cells by blocking PI3K–AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

The Pharmacodynamics of N-tert-Butylnoradrenaline (Colterol): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butylnoradrenaline, also known as colterol, is a sympathomimetic amine that functions as a selective β2-adrenergic receptor agonist.[1] Its structure is closely related to the endogenous catecholamine norepinephrine, with the key distinction being the substitution of a bulky tert-butyl group on the amine nitrogen. This structural modification confers selectivity for the β2-adrenoceptor, which is predominantly located on the smooth muscle of the airways.[2] Activation of these receptors initiates a signaling cascade that results in bronchodilation, making N-tert-Butylnoradrenaline a compound of significant interest for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] This technical guide provides a comprehensive overview of the pharmacodynamics of N-tert-Butylnoradrenaline, presenting quantitative data on its receptor binding and functional activity, detailed experimental protocols for its characterization, and a visual representation of its mechanism of action.

Core Pharmacodynamics: Receptor Binding and Functional Activity

The pharmacodynamic profile of N-tert-Butylnoradrenaline is characterized by its preferential interaction with β2-adrenergic receptors over β1-adrenergic receptors. This selectivity is crucial for its therapeutic efficacy as a bronchodilator, as it minimizes the potential for cardiac side effects associated with β1-adrenoceptor stimulation.

Quantitative Data Presentation

The following tables summarize the key pharmacodynamic parameters of N-tert-Butylnoradrenaline (this compound) in comparison to other relevant β-adrenergic agonists.

Table 1: Receptor Binding Affinity of Adrenergic Agonists

| Compound | Receptor Subtype | Kᵢ (nM) | Test System | Reference |

| N-tert-Butylnoradrenaline (this compound) | β1-Adrenoceptor | 645 | Not Specified | [2] |

| N-tert-Butylnoradrenaline (this compound) | β2-Adrenoceptor | 147 | Not Specified | [2] |

| Salbutamol | β1-Adrenoceptor | 4600 | Human Recombinant (CHO cells) | [3] |

| Salbutamol | β2-Adrenoceptor | 160 | Human Recombinant (CHO cells) | [3] |

| Isoprenaline | β1-Adrenoceptor | 47 | Human Recombinant (CHO cells) | [3] |

| Isoprenaline | β2-Adrenoceptor | 31 | Human Recombinant (CHO cells) | [3] |

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Functional Activity of Adrenergic Agonists

| Compound | Assay | EC₅₀ (nM) | Test System | Reference |

| N-tert-Butylnoradrenaline (this compound) | cAMP Accumulation | Data Not Available | ||

| Salbutamol | cAMP Accumulation | 600 | Cultured Human Airway Smooth Muscle Cells | [4] |

| Isoprenaline | cAMP Accumulation | 80 | Cultured Human Airway Smooth Muscle Cells | [4] |

| Terbutaline | cAMP Accumulation | 2300 | Cultured Human Airway Smooth Muscle Cells | [4] |

| Salmeterol | cAMP Accumulation | 1.2 | Cultured Human Airway Smooth Muscle Cells | [4] |

EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response.

Signaling Pathway

Activation of the β2-adrenergic receptor by N-tert-Butylnoradrenaline initiates a well-defined intracellular signaling cascade. The following diagram illustrates this pathway.

Caption: Signaling pathway of N-tert-Butylnoradrenaline at the β2-adrenergic receptor.

Experimental Protocols

The characterization of the pharmacodynamics of N-tert-Butylnoradrenaline relies on standardized in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay (Competitive Inhibition)

This assay is employed to determine the binding affinity (Kᵢ) of N-tert-Butylnoradrenaline for β1- and β2-adrenergic receptors.

Objective: To determine the Kᵢ of N-tert-Butylnoradrenaline at β-adrenergic receptor subtypes by measuring its ability to displace a known radiolabeled antagonist.

Materials:

-

Cell membranes prepared from cells expressing a high density of either human β1- or β2-adrenergic receptors (e.g., CHO or HEK293 cells).

-

Radioligand: A high-affinity β-adrenergic receptor antagonist, such as [³H]-CGP 12177.

-

N-tert-Butylnoradrenaline (this compound) stock solution of known concentration.

-

Non-specific binding control: A high concentration of a non-radiolabeled, non-selective β-blocker (e.g., 10 µM propranolol).

-

Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail.

-

Scintillation counter.

-

96-well filter plates.

-

Cell harvester.

Procedure:

-

Membrane Preparation: Thaw the prepared cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 20-50 µ g/well .

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of radioligand at a fixed concentration (typically near its Kₔ), and 100 µL of membrane suspension.

-

Non-specific Binding: 50 µL of non-specific binding control (e.g., propranolol), 50 µL of radioligand, and 100 µL of membrane suspension.

-

Competitive Binding: 50 µL of varying concentrations of N-tert-Butylnoradrenaline, 50 µL of radioligand, and 100 µL of membrane suspension. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁴ M.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the N-tert-Butylnoradrenaline concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of N-tert-Butylnoradrenaline that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

cAMP Accumulation Assay

This functional assay is used to determine the potency (EC₅₀) and efficacy of N-tert-Butylnoradrenaline in stimulating the intracellular production of cyclic AMP (cAMP), the second messenger for β2-adrenergic receptor activation.

Objective: To quantify the dose-dependent increase in intracellular cAMP levels in response to N-tert-Butylnoradrenaline stimulation.

Materials:

-

A suitable cell line endogenously or recombinantly expressing the human β2-adrenergic receptor (e.g., human airway smooth muscle cells, CHO-K1, or HEK293 cells).

-

N-tert-Butylnoradrenaline (this compound) stock solution of known concentration.

-

Positive control: A non-selective β-agonist of known potency and efficacy (e.g., Isoprenaline).

-

Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent the degradation of cAMP.

-

Cell culture medium and supplements.

-

Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen based).

-

Plate reader compatible with the chosen detection kit.

-

384- or 96-well cell culture plates.

Procedure:

-

Cell Culture and Seeding: Culture the cells to 80-90% confluency. Seed the cells into the appropriate multi-well plates at a predetermined density and allow them to adhere overnight.

-

Cell Stimulation:

-

Aspirate the culture medium and wash the cells with assay buffer.

-

Add assay buffer containing the PDE inhibitor and incubate for a short period (e.g., 15-30 minutes) at 37°C.

-

Add varying concentrations of N-tert-Butylnoradrenaline (typically from 10⁻¹⁰ M to 10⁻⁴ M) or the positive control to the wells. Include a vehicle control (buffer only).

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells according to the protocol of the chosen cAMP detection kit.

-

Perform the cAMP measurement following the manufacturer's instructions. This typically involves the addition of detection reagents that generate a signal (e.g., fluorescence, luminescence, or colorimetric) that is inversely or directly proportional to the amount of cAMP present.

-

-

Data Acquisition: Read the plate using a plate reader at the appropriate settings for the detection kit.

-

Data Analysis:

-

Convert the raw data to cAMP concentrations using a standard curve if required by the kit.

-

Plot the cAMP concentration against the logarithm of the N-tert-Butylnoradrenaline concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and the maximum response (Eₘₐₓ). The efficacy of N-tert-Butylnoradrenaline can be expressed relative to the Eₘₐₓ of a full agonist like Isoprenaline.

-

Conclusion

N-tert-Butylnoradrenaline (this compound) is a selective β2-adrenergic receptor agonist with a clear pharmacodynamic profile that supports its potential as a bronchodilator. Its selectivity for the β2-adrenoceptor, as demonstrated by its lower Kᵢ value for this subtype, is a key feature that predicts a favorable therapeutic window with a reduced risk of cardiac side effects. The functional consequence of this receptor interaction is the stimulation of the adenylyl cyclase pathway, leading to an increase in intracellular cAMP and subsequent smooth muscle relaxation. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of N-tert-Butylnoradrenaline and other novel β2-adrenergic agonists in the drug development pipeline. Further in vivo studies are necessary to fully elucidate its clinical efficacy and safety profile.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of a range of beta2 adrenoceptor agonists on changes in intracellular cyclic AMP and on cyclic AMP driven gene expression in cultured human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Colterol: A Technical Guide on Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colterol is a short-acting β2-adrenoreceptor agonist belonging to the ethanolamine class of compounds.[1][2][3] It is the active metabolite of the prodrug bitolterol, which was previously used for managing bronchospasm associated with asthma and chronic obstructive pulmonary disease (COPD).[1][2][4] As a direct-acting sympathomimetic amine, this compound exerts its therapeutic effects by selectively stimulating β2-adrenergic receptors, primarily in the smooth muscle of the bronchial passages, leading to bronchodilation.[4][5] This technical guide provides an in-depth overview of its molecular structure, chemical properties, mechanism of action, and relevant experimental methodologies.

Molecular Structure and Chemical Identity

This compound, chemically known as 4-[2-(tert-Butylamino)-1-hydroxyethyl]benzene-1,2-diol, is a catecholamine derivative.[1][3] Its structure features a catechol ring substituted with a 2-(tert-butylamino)-1-hydroxyethyl group. This specific arrangement is crucial for its selective interaction with β2-adrenergic receptors.

Chemical Identifiers

The following table summarizes the key chemical identifiers for this compound.

| Identifier | Value |

| IUPAC Name | 4-[2-(tert-Butylamino)-1-hydroxyethyl]benzene-1,2-diol[1][2][3] |

| CAS Number | 18866-78-9[1][2][6] |

| Molecular Formula | C₁₂H₁₉NO₃[2][3][7] |

| Synonyms | N-tert-Butylarterenol, N-t-Butylnoradrenaline, t-Butylnorepinephrine[1][3] |

| InChI Key | PHSMOUBHYUFTDM-UHFFFAOYSA-N[2][3] |

| SMILES | CC(C)(C)NCC(C1=CC(=C(C=C1)O)O)O[2][3] |

Physicochemical Properties

Key physicochemical properties of this compound are presented in the table below.

| Property | Value |

| Molecular Weight | 225.28 g/mol [3][7] |

| Appearance | Off-White to Pale Brown Solid[8] |

| Storage | Store at 2-8°C in a refrigerator[8] |

| Shipping Conditions | Shipped under ambient temperature as a non-hazardous chemical[9] |

Pharmacological Properties

This compound is an agonist for adrenergic receptors with a higher affinity for β2-adrenoceptors compared to β1-adrenoceptors. This selectivity underlies its primary use as a bronchodilator with reduced cardiac side effects compared to non-selective beta-agonists.

| Receptor Target | Affinity (IC₅₀) | Tissue Location |

| β1-adrenoceptor | 645 nM[10][11] | Heart[10][11] |

| β2-adrenoceptor | 147 nM[10][11] | Lung[10][11] |

Mechanism of Action: β2-Adrenergic Signaling

This compound functions by activating the G-protein coupled β2-adrenergic receptor. This initiates a signaling cascade that results in the relaxation of airway smooth muscle.

-

Receptor Binding: this compound binds to the β2-adrenergic receptor on the surface of bronchial smooth muscle cells.

-

G-Protein Activation: Receptor activation stimulates the associated heterotrimeric Gs protein, causing the exchange of GDP for GTP on the α-subunit (Gαs).

-

Adenylyl Cyclase Activation: The activated Gαs-GTP complex dissociates and activates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[4]

-

PKA Activation: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[4]

-

Smooth Muscle Relaxation: PKA phosphorylates several downstream targets, which ultimately decreases intracellular calcium concentrations and leads to the relaxation of the bronchial smooth muscle, causing bronchodilation.

References

- 1. This compound [medbox.iiab.me]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C12H19NO3 | CID 25104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bitolterol | C28H31NO5 | CID 35330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. medkoo.com [medkoo.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

In Vivo Hydrolysis of Bitolterol to Colterol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bitolterol, a diester prodrug of colterol, is a selective beta-2 adrenergic agonist used as a bronchodilator in the management of asthma and other reversible obstructive airway diseases. Its clinical efficacy is dependent on its in vivo hydrolysis to the active metabolite, this compound. This technical guide provides an in-depth overview of the core principles governing this biotransformation, with a focus on the enzymatic processes, quantitative pharmacokinetic data, and the experimental methodologies used to study this critical activation step. Detailed experimental protocols and visualizations of key pathways are provided to support researchers and drug development professionals in this field.

Introduction

Bitolterol was designed as a prodrug to enhance its duration of action and pulmonary selectivity compared to its active form, this compound (N-t-butylarterenol).[1][2] As a biologically inactive compound, bitolterol requires enzymatic hydrolysis in the body to release this compound, which then exerts its therapeutic effect by stimulating beta-2 adrenergic receptors in the smooth muscle of the airways, leading to bronchodilation.[1][2] The primary site of this bioactivation is the lung, where high concentrations of tissue esterases are present.[1][3] Understanding the kinetics and mechanisms of this hydrolysis is paramount for optimizing drug delivery, predicting therapeutic outcomes, and assessing potential drug-drug interactions.

The Hydrolysis of Bitolterol to this compound

The conversion of bitolterol to this compound is a one-step hydrolysis reaction catalyzed by esterases. These enzymes cleave the two p-toluate ester groups from the bitolterol molecule, releasing the active catecholamine, this compound.

The Role of Carboxylesterases

The primary enzymes responsible for the hydrolysis of a wide range of ester-containing drugs are carboxylesterases (CES).[4][5] In humans, two major carboxylesterases, CES1 and CES2, are pivotal in drug metabolism.[4] Both CES1 and CES2 are expressed in the liver, while the small intestine predominantly contains CES2.[4] Notably, both CES1 and CES2 are also expressed in the lungs, the target organ for bitolterol's action.[6] This localized expression of esterases contributes to the site-specific activation of the prodrug, enhancing its therapeutic index.

dot

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of bitolterol is characterized by its absorption, distribution, metabolism (hydrolysis), and excretion. The following tables summarize key quantitative data from studies in humans and dogs.

Table 1: Pharmacokinetic Parameters of Bitolterol in Humans and Dogs[1]

| Parameter | Human (Oral Dose: 70 µg/kg) | Dog (Oral Dose: 200 µg/kg) |

| Peak Plasma Radioactivity | 180 ± 18 ng equivalents of [3H]bitolterol/mL (~11% of dose) | 144 ± 23 ng equivalents/mL (~4% of dose) |

| Time to Peak Plasma Radioactivity | 0.5 - 2 hours | 0.5 - 2 hours |

| Intact [3H]Bitolterol in Plasma (at 1.0 hr) | ~1% of total plasma radioactivity | Not Reported |

Table 2: Excretion of Radioactivity after [3H]Bitolterol Administration (0-72 hours)[1]

| Excretion Route | Human (Oral Dose) | Dog (Oral Dose) |

| Urine | 86% of dose | 58% of dose |

| Feces | 8.1% of dose | 23% of dose |

Table 3: Distribution of Intact [3H]Bitolterol in Dog Lung Tissue (at 4.5 hours)[1]

| Administration Route | Intact [3H]Bitolterol in Lung (% of Total Tissue Radioactivity) |

| Intravenous | 26% - 46% |

| Intraduodenal | 4% - 14% |

Experimental Protocols

This section outlines detailed methodologies for key experiments relevant to the study of bitolterol hydrolysis.

In Vitro Hydrolysis of Bitolterol using Lung Microsomes

This protocol is designed to determine the kinetic parameters (Km and Vmax) of bitolterol hydrolysis by lung esterases.

Materials:

-

Bitolterol mesylate

-

This compound standard

-

Human or animal lung microsomes

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (HPLC grade)

-

Formic acid (or other suitable mobile phase modifier)

-

HPLC-MS/MS system

Procedure:

-

Microsome Preparation: If not commercially available, lung microsomes can be prepared from fresh or frozen lung tissue by differential centrifugation.[7][8] The protein concentration of the microsomal preparation should be determined using a standard method (e.g., Bradford assay).

-

Incubation:

-

Prepare a series of bitolterol solutions of varying concentrations in the phosphate buffer.

-

In microcentrifuge tubes, pre-warm the lung microsomal suspension (e.g., 0.1-0.5 mg/mL protein) in phosphate buffer at 37°C.

-

Initiate the reaction by adding a small volume of the bitolterol solution to the microsomal suspension. The final volume of the incubation mixture should be kept constant.

-

Incubate the mixture at 37°C for a predetermined time course (e.g., 0, 5, 10, 20, 30 minutes). The incubation time should be within the linear range of product formation.

-

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.

-

Sample Preparation for Analysis:

-

Vortex the samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube or HPLC vial for analysis.

-

-

Quantification of this compound:

-

Analyze the samples using a validated HPLC-MS/MS method for the quantification of this compound.[9]

-

Prepare a standard curve of this compound in the same buffer and acetonitrile mixture to accurately quantify the amount of this compound formed.

-

-

Data Analysis:

-

Calculate the initial velocity (V) of the reaction (nmol of this compound formed per minute per mg of microsomal protein) for each substrate concentration.

-

Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km (Michaelis constant) and Vmax (maximum velocity).

-

dot

Quantification of Bitolterol and this compound in Biological Samples by HPLC-MS/MS

This protocol provides a general framework for the simultaneous quantification of bitolterol and this compound in plasma or lung tissue homogenates.

Materials:

-

Plasma or lung tissue homogenate samples

-

Bitolterol and this compound analytical standards

-

Internal standard (e.g., a structurally similar compound not present in the samples)

-

Acetonitrile

-

Formic acid

-

Solid-phase extraction (SPE) cartridges or liquid-liquid extraction solvents

-

HPLC-MS/MS system

Procedure:

-

Sample Preparation:

-

To a known volume of plasma or tissue homogenate, add the internal standard.

-

For protein precipitation, add a sufficient volume of cold acetonitrile, vortex, and centrifuge.

-

Alternatively, for cleaner samples, perform solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analytes from the biological matrix.[10][11]

-

Evaporate the solvent from the extracted sample and reconstitute in the mobile phase.

-

-

HPLC-MS/MS Analysis:

-

Inject the prepared sample onto an appropriate HPLC column (e.g., C18).

-

Use a gradient elution with a mobile phase consisting of, for example, water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode.

-

Use multiple reaction monitoring (MRM) to detect and quantify the specific precursor-to-product ion transitions for bitolterol, this compound, and the internal standard.

-

-

Data Analysis:

-

Construct calibration curves for bitolterol and this compound by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

-

Determine the concentrations of bitolterol and this compound in the unknown samples by interpolating their peak area ratios from the respective calibration curves.

-

This compound Signaling Pathway

Once formed, this compound acts as a beta-2 adrenergic receptor agonist. The binding of this compound to its receptor initiates a signaling cascade that results in the relaxation of airway smooth muscle.

dot

The binding of this compound to the beta-2 adrenergic receptor (β2AR) activates the associated Gs protein.[12] This, in turn, stimulates adenylyl cyclase to convert ATP to cyclic AMP (cAMP).[12][13] Elevated levels of cAMP activate Protein Kinase A (PKA), which then phosphorylates and inactivates Myosin Light Chain Kinase (MLCK).[13] The inactivation of MLCK prevents the phosphorylation of myosin, leading to the relaxation of the airway smooth muscle and resulting in bronchodilation.[13]

Conclusion

The in vivo hydrolysis of bitolterol to this compound is a critical activation step that underpins its therapeutic utility as a long-acting bronchodilator. This process is primarily mediated by carboxylesterases located within the lung, providing a degree of target organ selectivity. A thorough understanding of the pharmacokinetics of this conversion, coupled with robust experimental methodologies to quantify both the prodrug and its active metabolite, is essential for the continued development and optimization of such targeted therapeutic strategies. The detailed protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of respiratory medicine.

References

- 1. Physiological disposition and metabolism of (3H)bitolterol in man and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bitolterol mesylate: a beta-adrenergic agent. Chemistry, pharmacokinetics, pharmacodynamics, adverse effects and clinical efficacy in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. β2-Adrenergic receptor (β2-AR) agonist formoterol suppresses differentiation of L6 myogenic cells by blocking PI3K–AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The influence of in vitro procedures which diminish NADPH cytochrome c reductase activity on oxidative drug metabolism in lung and liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of β-agonists in Different Biological Matrices By Liquid Chromatography–tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. lipidmaps.org [lipidmaps.org]

- 12. ClinPGx [clinpgx.org]

- 13. m.youtube.com [m.youtube.com]

Colterol Hydrochloride vs. Colterol Free Base: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of colterol hydrochloride and this compound free base for research applications. Understanding the distinct physicochemical and pharmacological properties of these two forms is critical for experimental design, data interpretation, and drug development.

Core Chemical and Physical Properties

This compound is a short-acting β2-adrenoreceptor agonist.[1][2][3] In research and pharmaceutical development, it is often utilized in two primary forms: the free base and the hydrochloride salt. The choice between these forms can significantly impact experimental outcomes due to differences in their fundamental properties.

| Property | This compound Hydrochloride | This compound Free Base |

| Chemical Formula | C₁₂H₂₀ClNO₃[4] | C₁₂H₁₉NO₃[5] |

| Molecular Weight | 261.75 g/mol [2][4] | 225.28 g/mol [1][5] |

| CAS Number | 52872-37-4[2][4] | 18866-78-9[1][6] |

| Appearance | Crystalline solid | Solid powder[7] |

| Melting Point | >152 °C (decomposition)[8] | 139-147 °C (decomposition)[9] |

| pKa | Not explicitly found, but the presence of the amine group suggests a basic character, making the hydrochloride salt form relevant. | Not explicitly found, but the amine group is the site of protonation. |

Solubility Profile

The solubility of a compound is a critical factor in the design of in vitro and in vivo experiments. The hydrochloride salt form of a weakly basic drug, such as this compound, is generally more soluble in aqueous media compared to its free base form.[10]

| Solvent | This compound Hydrochloride | This compound Free Base |

| Water | Higher solubility due to salt form. While specific mg/mL data is not readily available, hydrochloride salts of amines exhibit significantly enhanced aqueous solubility.[10] | Low aqueous solubility. |

| Ethanol | Soluble. Specific quantitative data is not readily available. | Soluble. Specific quantitative data is not readily available. |

| DMSO | Soluble.[11] | Soluble.[7] |

| PBS (pH 7.2) | Expected to be soluble, similar to other hydrochloride salts of β2-agonists like clenbuterol hydrochloride which has a solubility of approximately 3 mg/mL.[12] | Expected to have low solubility. |

Key Considerations for Researchers:

-

For cell-based assays requiring aqueous buffers, This compound hydrochloride is the preferred form due to its higher solubility, ensuring accurate and reproducible concentrations.

-

When preparing stock solutions, DMSO is a suitable solvent for both forms.[7][11] However, for final experimental concentrations, the potential effects of DMSO on the biological system must be considered.

-

The lower aqueous solubility of the This compound free base may be advantageous in specific formulation studies, such as for sustained-release preparations.[13]

Stability and Handling

The stability of a research compound is paramount for generating reliable and reproducible data. As a general principle, the salt form of a drug is chemically more stable than its free base form.[10]

| Condition | This compound Hydrochloride | This compound Free Base |

| Long-term Storage | More stable. Recommended storage is typically at -20°C for long-term preservation.[11] | Less stable. Prone to oxidative degradation, especially if exposed to air and light. Storage at -20°C under an inert atmosphere is recommended. |

| Handling in Solution | Aqueous solutions are relatively stable for short periods. However, for catecholamine-containing compounds, protection from light and oxygen is always advisable to prevent oxidation. | Aqueous suspensions are less stable. The free amine is more susceptible to oxidation, which can lead to the formation of degradation products.[14] |

| Light Exposure | As a catecholamine derivative, it is sensitive to light and should be protected from light to prevent photodegradation.[15] | More sensitive to light-induced degradation compared to the hydrochloride salt. |

Key Considerations for Researchers:

-

For routine in vitro experiments, the superior stability of This compound hydrochloride makes it the more reliable choice.

-

When using This compound free base , it is crucial to handle it under an inert atmosphere (e.g., nitrogen or argon) and to use freshly prepared solutions to minimize degradation.

-

The catechol moiety in both forms is susceptible to oxidation. Therefore, the use of antioxidants in the experimental buffer and protection from light are good laboratory practices.

Pharmacological Profile

Both this compound hydrochloride and this compound free base are pharmacologically active as β2-adrenoreceptor agonists. The active moiety is the this compound molecule itself. This compound is also the active metabolite of the prodrug bitolterol mesylate.[14]

| Parameter | Value |

| Target | β2-Adrenergic Receptor[1] |

| Mechanism of Action | Agonist[16] |

| IC₅₀ (for β1-adrenoreceptor) | 645 nM (for this compound hydrochloride)[3][16] |

| IC₅₀ (for β2-adrenoreceptor) | 147 nM (for this compound hydrochloride)[3][16] |

The binding of this compound to the β2-adrenergic receptor initiates a signaling cascade that leads to bronchodilation and other physiological responses.

Signaling Pathway

The activation of the β2-adrenergic receptor by this compound triggers a well-characterized G-protein coupled receptor (GPCR) signaling pathway.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C12H19NO3 | CID 25104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 8. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 9. echemi.com [echemi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. medkoo.com [medkoo.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. Influence of lidocaine forms (salt vs. freebase) on properties of drug-eudragit® L100-55 extrudates prepared by reactive melt extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Peroxidative Metabolism of β2-Agonists Salbutamol and Fenoterol and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [The effect of visible light on the stability of isoprenaline, epinephrine and levarterenol solutions in various containers. 86. Problems in the use of plastic containers for liquid preparations. 21. The stability of drugs and preparations] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Colterol: A Technical Guide to its Role as a Catecholamine in Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colterol, chemically known as N-tert-Butylarterenol or N-tert-Butylnoradrenaline, is a potent, short-acting beta-2 adrenergic receptor agonist.[1] As a catecholamine, its chemical structure, featuring a catechol ring and an ethanolamine side chain, is fundamental to its pharmacological activity. This guide provides an in-depth technical overview of this compound's pharmacology, focusing on its mechanism of action, quantitative receptor binding and functional data, and the experimental methodologies used for its characterization. This compound is the active metabolite of the prodrug bitolterol, which has been used in the management of bronchospasm associated with asthma and chronic obstructive pulmonary disease (COPD).[2][3][4]

Core Pharmacology

Mechanism of Action

This compound exerts its therapeutic effects primarily through the stimulation of beta-2 adrenergic receptors, which are predominantly located on the smooth muscle cells of the bronchial airways.[5] As a catecholamine agonist, this compound mimics the action of endogenous epinephrine at these receptors. The binding of this compound to the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR), initiates a conformational change in the receptor. This, in turn, activates the associated heterotrimeric Gs protein.

The activated alpha subunit of the Gs protein (Gαs) dissociates and binds to adenylyl cyclase, a membrane-bound enzyme. This interaction stimulates the catalytic activity of adenylyl cyclase, leading to the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, ultimately leading to a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, resulting in bronchodilation.[3]

Signaling Pathway

The signaling cascade initiated by this compound binding to the beta-2 adrenergic receptor is depicted in the following diagram:

Quantitative Pharmacological Data

The affinity and selectivity of this compound for adrenergic receptors are critical determinants of its therapeutic window. The following table summarizes key quantitative data from in vitro studies.

| Parameter | Receptor Subtype | Value | Species/Tissue | Reference |

| IC50 | β1-adrenoreceptor | 645 nM | Guinea Pig Heart | [6][7] |

| IC50 | β2-adrenoreceptor | 147 nM | Guinea Pig Lung | [6][7] |

IC50 (Half maximal inhibitory concentration) in this context refers to the concentration of this compound required to displace 50% of a radiolabeled antagonist from the receptor, indicating its binding affinity.

The lower IC50 value for the β2-adrenoreceptor compared to the β1-adrenoreceptor indicates that this compound has a preferential affinity for the β2 subtype, which is consistent with its primary action as a bronchodilator with fewer cardiac side effects at therapeutic doses.

Experimental Protocols

Detailed experimental protocols for the pharmacological characterization of this compound are crucial for reproducibility and further research. The following sections outline the general methodologies for key assays.

Beta-Adrenergic Receptor Binding Assay (Competitive Radioligand Binding)

This assay is used to determine the binding affinity (Ki) of this compound for β1 and β2-adrenergic receptors.

1. Membrane Preparation:

-

Tissues rich in the target receptor (e.g., guinea pig heart for β1, guinea pig lung for β2) are homogenized in a cold buffer (e.g., Tris-HCl).

-

The homogenate is centrifuged at a low speed to remove cellular debris.

-

The supernatant is then centrifuged at a high speed to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

2. Assay Procedure:

-

In a multi-well plate, incubate a fixed concentration of a radiolabeled antagonist (e.g., [3H]-dihydroalprenolol) with the prepared cell membranes.

-

Add increasing concentrations of unlabeled this compound to compete with the radioligand for receptor binding.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled antagonist (e.g., propranolol).

-

Incubate the mixture to allow binding to reach equilibrium.

3. Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using liquid scintillation counting.

4. Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Activation Assay

This functional assay measures the ability of this compound to stimulate the production of cAMP.

1. Cell Culture and Membrane Preparation:

-

Use a cell line stably expressing the human β2-adrenergic receptor (e.g., CHO-K1 cells).

-

Prepare cell membranes as described in the receptor binding assay protocol.

2. Assay Procedure:

-

Incubate the cell membranes with increasing concentrations of this compound in an assay buffer containing ATP, an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), and a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

The reaction is initiated by the addition of the membranes and incubated for a specific time at a controlled temperature (e.g., 30°C).

3. cAMP Measurement:

-

The reaction is terminated by heating or the addition of acid.

-

The amount of cAMP produced is quantified using a variety of methods, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

4. Data Analysis:

-

A dose-response curve is generated by plotting the amount of cAMP produced as a function of the this compound concentration.

-

The EC50 value (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximum effect) are determined by non-linear regression analysis.

Experimental Workflow

A typical workflow for the preclinical pharmacological characterization of a beta-2 adrenergic agonist like this compound is outlined below:

Conclusion

This compound is a well-characterized beta-2 adrenergic receptor agonist with a clear mechanism of action and a documented selectivity profile. Its role as the active metabolite of bitolterol has been established in the context of treating obstructive airway diseases. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for researchers and drug development professionals working with this and similar catecholamine-based therapeutics. Further research could focus on exploring its potential in other therapeutic areas where beta-2 adrenergic receptor activation is beneficial.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Bitolterol mesylate: a beta-adrenergic agent. Chemistry, pharmacokinetics, pharmacodynamics, adverse effects and clinical efficacy in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bitolterol. A preliminary review of its pharmacological properties and therapeutic efficacy in reversible obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bitolterol and albuterol metered-dose aerosols: comparison of two long-acting beta 2-adrenergic bronchodilators for treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

The Genesis of a Bronchodilator: A Technical History of Colterol

Introduction

Colterol, a short-acting β2-adrenoreceptor agonist, has played a notable role in the therapeutic landscape of respiratory medicine. While its direct clinical use has been superseded by its more strategically delivered prodrug, bitolterol, the pharmacological journey of this compound provides a compelling case study in drug development, from initial synthesis to clinical application. This in-depth technical guide explores the historical development of this compound, detailing its synthesis, mechanism of action, preclinical and clinical evaluation, and the experimental methodologies that underpinned its investigation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this foundational bronchodilator.

Chemical Synthesis and Structure

This compound, chemically known as 4-[2-(tert-Butylamino)-1-hydroxyethyl]benzene-1,2-diol or N-tert-Butylarterenol, is a catecholamine derivative.[1][2] Its synthesis is rooted in the modification of norepinephrine, a natural neurotransmitter.[3] A key structural modification from norepinephrine is the substitution of a tert-butyl group on the amine, which confers selectivity for the β2-adrenergic receptor.

While specific, detailed industrial synthesis protocols for this compound are often proprietary, a general synthetic approach can be outlined based on established chemical principles for analogous phenylethanolamines. A plausible synthetic route starts from catechol, a readily available starting material.[4][5][6]

Hypothetical Synthesis Pathway:

A potential synthesis could involve the following key steps:

-

Friedel-Crafts Acylation: Catechol is acylated with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the α-chloroacetophenone side chain.

-

Amination: The resulting α-chloro-3',4'-dihydroxyacetophenone is then reacted with tert-butylamine to introduce the N-tert-butyl group, forming a ketone intermediate.

-

Reduction: The ketone is subsequently reduced to a secondary alcohol, yielding this compound. This reduction can be achieved using various reducing agents, such as sodium borohydride.

Mechanism of Action: The β2-Adrenergic Signaling Cascade

This compound exerts its bronchodilatory effect by acting as an agonist at the β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[1] The binding of this compound to these G-protein coupled receptors initiates a well-defined signaling cascade, leading to smooth muscle relaxation.

The canonical β2-adrenergic receptor signaling pathway is as follows:

-

Receptor Binding: this compound binds to the β2-adrenergic receptor.

-

G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates from the Gβγ subunits and exchanges GDP for GTP.

-

Adenylate Cyclase Activation: The activated Gαs subunit stimulates the membrane-bound enzyme adenylate cyclase.

-

cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

-

Phosphorylation of Target Proteins: PKA then phosphorylates various downstream target proteins, including myosin light chain kinase (MLCK), leading to a decrease in its activity.

-

Smooth Muscle Relaxation: The net effect is a decrease in intracellular calcium levels and the relaxation of the airway smooth muscle, resulting in bronchodilation.

Preclinical Evaluation

The preclinical development of this compound focused on establishing its efficacy as a bronchodilator and its selectivity for β2-adrenergic receptors over β1-adrenergic receptors (to minimize cardiac side effects).

Receptor Binding Affinity

Receptor binding assays were crucial in quantifying the interaction of this compound with its target receptors. These assays typically involve incubating cell membranes expressing the receptor of interest with a radiolabeled ligand and varying concentrations of the unlabeled test compound (this compound).

Table 1: In Vitro Receptor Binding Affinity of this compound [7]

| Receptor | IC50 (nM) |

| β1-Adrenoceptor (heart) | 645 |

| β2-Adrenoceptor (lung) | 147 |

IC50: The concentration of a drug that is required for 50% inhibition in vitro.

The lower IC50 value for the β2-adrenoceptor indicates a higher binding affinity for this receptor subtype compared to the β1-adrenoceptor, suggesting a degree of selectivity.

In Vitro Bronchodilator Activity

The functional consequence of receptor binding was assessed using in vitro models, most commonly the guinea pig tracheal chain preparation. This assay measures the ability of a compound to relax airway smooth muscle that has been pre-contracted with an agent like histamine or methacholine.

Experimental Protocol: Guinea Pig Tracheal Chain Relaxation Assay

-

Tissue Preparation: A guinea pig is euthanized, and the trachea is excised and cut into a spiral strip or a chain of rings.

-

Mounting: The tracheal preparation is mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2). One end of the tissue is fixed, and the other is connected to a force transducer to measure isometric tension.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period.

-

Contraction: A contractile agonist (e.g., histamine, methacholine) is added to the organ bath to induce a stable contraction of the tracheal smooth muscle.

-

Drug Addition: Cumulative concentrations of this compound are added to the bath, and the resulting relaxation of the tracheal muscle is recorded.

-

Data Analysis: The relaxation is expressed as a percentage of the maximal relaxation achievable with a standard β-agonist like isoproterenol. An EC50 value (the concentration of the drug that produces 50% of the maximal effect) is calculated.

In Vivo Bronchodilator Activity

In vivo studies in animal models, such as anesthetized guinea pigs or dogs, were conducted to confirm the bronchodilator effects observed in vitro. These studies typically involve inducing bronchoconstriction and then administering the test compound to measure the reversal or prevention of this constriction.

Experimental Protocol: In Vivo Bronchoprotection Assay in Guinea Pigs

-

Animal Preparation: Guinea pigs are anesthetized, and their respiratory parameters (e.g., airway resistance, lung compliance) are monitored.

-

Drug Administration: this compound is administered, often via inhalation or intravenously.

-

Bronchoconstrictor Challenge: After a set period, a bronchoconstricting agent (e.g., acetylcholine, histamine) is administered intravenously or by aerosol.

-

Measurement of Bronchoprotection: The ability of this compound to prevent or reduce the bronchoconstrictor response is quantified by measuring the changes in respiratory parameters.

-

Duration of Action: To assess the duration of action, the bronchoconstrictor challenge is repeated at various time points after the administration of this compound.

The Prodrug Approach: Bitolterol

A significant development in the story of this compound was the creation of its prodrug, bitolterol.[8] Bitolterol is the 3,4-di-p-toluate ester of this compound. This esterification renders the molecule inactive until it is hydrolyzed by esterases, which are present in high concentrations in the lungs.[9]

This prodrug strategy offered several advantages:

-

Targeted Activation: The drug is preferentially activated at its site of action in the lungs, potentially reducing systemic side effects.

-

Increased Lipophilicity: The ester groups increase the lipophilicity of the molecule, which may enhance its absorption and distribution into the lung tissue.

-

Extended Duration of Action: The gradual hydrolysis of bitolterol to this compound in the lungs provides a more sustained release of the active drug, leading to a longer duration of bronchodilation compared to inhaled this compound itself.

Hydrolysis of Bitolterol to this compound

The conversion of bitolterol to this compound is a simple hydrolysis reaction catalyzed by esterase enzymes.

Clinical Efficacy

The clinical development of this compound was primarily advanced through studies of its prodrug, bitolterol. Clinical trials in patients with asthma and chronic obstructive pulmonary disease (COPD) demonstrated the efficacy and safety of inhaled bitolterol. The primary endpoint in these studies was typically the improvement in forced expiratory volume in one second (FEV1).

Table 2: Summary of Clinical Efficacy Data for Bitolterol Mesylate Aerosol

| Study | Comparison | Key Findings | Reference |

| Orgel et al. (1985) | Bitolterol vs. Albuterol | Bitolterol produced a significantly greater increase in FEV1 from 4 to 8 hours post-dose compared to albuterol. At 8 hours, the mean percent increase in FEV1 was still 20% for bitolterol-treated patients. | [10] |

| Kemp et al. (1987) | Bitolterol vs. Isoproterenol | Nebulized bitolterol had a statistically superior duration of action compared to isoproterenol. The mean FEV1 response to bitolterol remained >15% above baseline for 5 to 8 hours. | [11] |

| Friedel & Brogden (1978) | Review of early trials | Preliminary trials showed significant improvements in FEV1 with a duration of action of up to 8 hours. Bitolterol produced similar maximal increases in FEV1 to isoprenaline but was significantly longer acting. | [9] |

These studies established that bitolterol, through its conversion to this compound, was an effective and long-acting bronchodilator. The onset of action was rapid, typically within 5 minutes, and the duration of effect extended up to 8 hours in many patients.[9][10][11]

Conclusion

The historical development of this compound as a bronchodilator is a testament to the principles of medicinal chemistry and pharmacology. From its rational design based on the structure of norepinephrine to the innovative application of a prodrug strategy with bitolterol, the journey of this compound highlights the iterative process of drug discovery and optimization. While newer generations of β2-agonists with even longer durations of action have since been developed, the foundational research and clinical validation associated with this compound and bitolterol have contributed significantly to our understanding and treatment of obstructive airway diseases. The detailed experimental methodologies and quantitative data generated during its development continue to serve as a valuable reference for researchers in the field of respiratory drug discovery.

References

- 1. This compound [medbox.iiab.me]

- 2. This compound | C12H19NO3 | CID 25104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Conjugates of catecholamines. 5. Synthesis and beta-adrenergic activity of N-(aminoalkyl)norepinephrine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. nbinno.com [nbinno.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Bitolterol mesylate: a beta-adrenergic agent. Chemistry, pharmacokinetics, pharmacodynamics, adverse effects and clinical efficacy in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bitolterol. A preliminary review of its pharmacological properties and therapeutic efficacy in reversible obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bitolterol and albuterol metered-dose aerosols: comparison of two long-acting beta 2-adrenergic bronchodilators for treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparison of the bronchodilator effects of nebulized bitolterol mesylate and isoproterenol hydrochloride in steroid-dependent asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetic Profile of Colterol in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colterol, an active beta-2 adrenergic agonist, is primarily studied as the active metabolite of its prodrug, bitolterol mesylate. The pharmacokinetic profile of this compound is intrinsically linked to the administration, absorption, distribution, metabolism, and excretion of bitolterol. This technical guide provides a comprehensive overview of the available pharmacokinetic data for this compound in various animal models, derived from studies on bitolterol. It includes a summary of quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows to support further research and drug development.

Introduction

This compound (N-t-butylarterenol) is a potent beta-2 adrenergic receptor agonist with bronchodilator properties. Due to its rapid metabolism, it is often administered as the prodrug bitolterol, the di-p-toluate ester of this compound.[1][2] Esterases, particularly abundant in the lungs, hydrolyze bitolterol to release the active this compound.[1][2][3] Understanding the pharmacokinetic profile of this compound is therefore crucial for evaluating the efficacy and safety of bitolterol. This guide focuses on the absorption, distribution, metabolism, and excretion (ADME) of this compound in key preclinical animal models.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound are deduced from studies conducted with bitolterol. Following administration, bitolterol is hydrolyzed to this compound, which then undergoes further metabolism.

Metabolism

Bitolterol is hydrolyzed by tissue esterases to form the active compound, this compound.[1][4] this compound is a substrate for catecholamine-O-methyltransferase (COMT), which leads to the formation of its 3-O-methyl metabolite, N-t-butylmetarterenol.[5][6] However, this compound is not a substrate for monoamine oxidase (MAO).[4] Both this compound and its 3-O-methylated metabolite can be further conjugated before excretion.[4][5][6]

Excretion

The primary route of excretion for this compound and its metabolites is through the urine.[4][5] Fecal excretion also plays a role, particularly for the unhydrolyzed prodrug and the active metabolite.[4][5]

Table 1: Excretion of Radioactivity Following Administration of [3H]-Bitolterol in Rats [4]

| Route of Administration | Time Frame | % of Dose in Urine | % of Dose in Feces |

| Intravenous | 0-72 hr | 79% | 24% |

| Oral | 0-72 hr | 65% | 24% |

Table 2: Excretion of Radioactivity Following Administration of [3H]-Bitolterol in Dogs [5]

| Route of Administration | Time Frame | % of Dose in Urine | % of Dose in Feces |

| Oral/Intraduodenal | 0-72 hr | 58% | 23% |

Note: The data represents the excretion of total radioactivity and includes the parent prodrug, the active metabolite this compound, and other metabolites.

Experimental Protocols

The following sections detail the methodologies typically employed in the pharmacokinetic evaluation of bitolterol and its active metabolite this compound in animal models.

Animal Models

Studies on the pharmacokinetics of bitolterol and this compound have been conducted in various animal species, most notably rats and dogs.[4][5]

Drug Administration

-

Oral Administration: In studies involving oral administration, bitolterol is typically formulated as a solution or suspension and administered via oral gavage. For instance, in dog studies, a single oral dose of 200 µg/kg of [3H]bitolterol has been used.[5]

-

Intravenous Administration: For intravenous studies, bitolterol is dissolved in a suitable vehicle and administered as a bolus injection.[4][5]

-

Intraduodenal Administration: In some protocols, particularly in dogs, intraduodenal administration has been utilized to bypass gastric emptying.[5]

Sample Collection

-

Plasma: Blood samples are collected at various time points post-administration. For example, in dog studies, blood samples were collected to measure peak plasma radioactivity between 0.5 and 2 hours.[6]

-

Urine and Feces: To determine the routes and extent of excretion, urine and feces are collected over a defined period, typically up to 72 hours post-dose.[4][5]

-

Tissue Distribution: To assess tissue distribution, animals are euthanized at specific time points, and various tissues (e.g., lungs, heart) are harvested for analysis. In dogs, radioactivity was found to be concentrated in the lung tissue after intravenous administration of [3H]bitolterol.[5][6]

Bioanalytical Methods

-

Radiolabeling: The use of radiolabeled compounds, such as [3H]bitolterol, is a common technique to trace the disposition of the drug and its metabolites.[4][5]

-

Chromatography: Radiochromatograms of urine and fecal extracts are generated to separate and identify the parent drug and its metabolites.[4][5][6] Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly used for this purpose.

Signaling Pathway and Experimental Workflow

Beta-2 Adrenergic Receptor Signaling Pathway

This compound exerts its therapeutic effect by acting as an agonist at the beta-2 adrenergic receptor, a G-protein coupled receptor. The activation of this receptor initiates a signaling cascade that leads to bronchodilation.

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for an in-vivo pharmacokinetic study of bitolterol/colterol in an animal model.

References

- 1. researchgate.net [researchgate.net]

- 2. Bitolterol mesylate: a beta-adrenergic agent. Chemistry, pharmacokinetics, pharmacodynamics, adverse effects and clinical efficacy in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lipidmaps.org [lipidmaps.org]

- 4. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Physiological disposition and metabolism of (3H)bitolterol in man and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

Colterol's Binding Affinity to β1 and β2-Adrenoceptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of colterol to β1 and β2-adrenoceptors. It includes quantitative binding data, detailed experimental protocols for assessing binding affinity, and visualizations of the associated signaling pathways.

Quantitative Binding Affinity of this compound

This compound, an agonist for adrenergic receptors, demonstrates a differential binding affinity for β1 and β2-adrenoceptors. The inhibitory concentration (IC50) values indicate that this compound has a higher affinity for the β2-adrenoceptor compared to the β1-adrenoceptor. This preferential binding is a key characteristic of its pharmacological profile, suggesting its potential as a bronchodilator.[1][2]

The binding affinity of this compound is summarized in the table below:

| Compound | Receptor Subtype | IC50 (nM) | Selectivity (β1/β2) |

| This compound | β1-adrenoceptor | 645[1][2] | 4.39 |

| This compound | β2-adrenoceptor | 147[1][2] |

Table 1: Binding affinity of this compound for human β1 and β2-adrenoceptors. The selectivity ratio is calculated as IC50(β1) / IC50(β2).

Experimental Protocols

The determination of this compound's binding affinity to β1 and β2-adrenoceptors is primarily achieved through competitive radioligand binding assays and functional assays that measure downstream signaling, such as cyclic AMP (cAMP) accumulation.

Competitive Radioligand Binding Assay

This assay quantifies the ability of a test compound (this compound) to displace a radiolabeled ligand with known high affinity for the receptor. The inhibition constant (Ki) can be determined from the IC50 value obtained.[3][4]

Objective: To determine the binding affinity (Ki) of this compound for β1 and β2-adrenoceptors.

Materials and Reagents:

-

Membrane Preparation: Cell membranes from cell lines stably expressing either the human β1 or β2-adrenoceptor (e.g., CHO or HEK293 cells).[3][5]

-

Radioligand: A high-affinity, non-selective β-adrenoceptor antagonist such as [3H]-Dihydroalprenolol (DHA) or [125I]-Cyanopindolol (CYP).[3]

-

Unlabeled Competitor: this compound.

-

Non-specific Binding Control: A high concentration of a non-selective antagonist like propranolol (e.g., 10 µM).[3]

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

Cell harvester and scintillation counter.

Procedure:

-

Membrane Preparation:

-

Assay Setup (96-well plate, in triplicate):

-

Total Binding: Add membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding: Add membrane preparation, radioligand, and a saturating concentration of the non-specific binding control.

-

Competitive Binding: Add membrane preparation, radioligand, and varying concentrations of this compound.[3]

-

-

Incubation:

-

Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[3]

-

-

Termination and Filtration:

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.

-

Quickly wash the filters with ice-cold wash buffer.[3]

-

-

Detection:

-

Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.[3]

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

-

Functional Assay: cAMP Accumulation

This assay measures the functional consequence of receptor activation by an agonist. For β-adrenoceptors, agonist binding typically leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).